antithrombin III Northwick Park
CAS No.: 116549-74-7
Cat. No.: VC0220459
Molecular Formula: C14H19NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116549-74-7 |
---|---|
Molecular Formula | C14H19NO2 |
Molecular Weight | 0 |
Introduction
Molecular Characterization of the Northwick Park Variant
Genetic Basis
Antithrombin III Northwick Park results from a specific genetic mutation at codon 393 of the antithrombin III gene. Molecular analysis has definitively established that this variant is caused by a CGT→TGT mutation at this position . This single nucleotide substitution results in the replacement of arginine (Arg) with cysteine (Cys) at position 393 in the protein sequence .
Structural Implications
The substitution of arginine with cysteine at position 393 introduces a free sulfhydryl group into the protein structure, which has significant consequences for the molecule's function and behavior. Most notably, this variant is present in plasma as an approximately 120,000 MW inactive complex . This complex can be reduced with dithiothreitol to yield a molecule of approximately 60,000 MW, indicating disulfide bridging as a key feature of this variant's structure .
Functional Characteristics
Heparin Binding Properties
A distinctive characteristic of antithrombin III Northwick Park is its preserved heparin-binding capacity despite impaired anticoagulant function. Evidence indicates that this variant component has slightly higher affinity for heparin than normal antithrombin III . When applied to heparin-Sepharose and eluted with a salt gradient, the variant demonstrates this enhanced affinity .
Anticoagulant Activity
Despite its normal or even enhanced heparin binding, the Northwick Park variant exhibits significantly reduced anticoagulant properties. Studies have confirmed that while the abnormal AT-III binds completely to heparin, it has no heparin cofactor or progressive antithrombin activity . This dissociation between binding and activity suggests that the mutation affects the binding site for thrombin rather than the heparin-binding domain .
Laboratory Identification
Electrophoretic Patterns
Two-dimensional immunoelectrophoresis (2-DIE) provides a distinctive pattern for identifying the Northwick Park variant. When performed in the absence of heparin, 2-DIE reveals an abnormal fast-moving peak in addition to the normal peak . Interestingly, when 2-DIE is performed in the presence of heparin, the pattern appears normal . This differential behavior serves as a diagnostic marker for the variant.
Chromatographic Separation
Using ion-exchange chromatography, researchers have successfully isolated the inactive complex associated with antithrombin III Northwick Park. This isolated complex migrates in the same position as the anodal peak observed on crossed immunoelectrophoresis , confirming the relationship between the chromatographic and electrophoretic findings.
Clinical Significance
Epidemiology and Inheritance
Antithrombin III Northwick Park follows an autosomal dominant inheritance pattern, as demonstrated in family studies . The variant has been identified in multiple family members across generations, consistent with this mode of transmission.
Association with Thrombotic Disorders
The clinical significance of this variant is underscored by its association with venous thrombosis. In one well-documented family, the variant was identified in five members, three of whom had a history of venous thrombotic events . This association highlights the pathogenic potential of this antithrombin variant.
Laboratory Parameters in Affected Individuals
Individuals carrying the Northwick Park variant display a characteristic pattern of laboratory findings. Specifically, affected family members demonstrate:
Parameter | Normal Range | AT-III Northwick Park Range |
---|---|---|
Antithrombin heparin cofactor activity | 100% | 41-67% |
Progressive antithrombin activity | 100% | 44-62% |
Immunoreactive AT-III levels | 100% | 91-162% |
This pattern of normal immunoreactive levels but reduced functional activity is consistent with a qualitative rather than quantitative defect .
Diagnostic Approaches
Molecular Detection Methods
The specific molecular defect in antithrombin III Northwick Park can be detected using synthetic oligonucleotides. Researchers have developed 22-base-long oligonucleotides specific for the single-base substitution at codon 393 . Using oligonucleotide hybridization techniques, they have demonstrated that the molecular defect is indeed the CGT→TGT mutation at this position .
Comparative Analysis with Other Variants
Relationship to Antithrombin III Glasgow
Interestingly, another antithrombin variant, Antithrombin III Glasgow, affects the same position (393) but results in a different substitution. While Northwick Park involves an Arg→Cys change (CGT→TGT), the Glasgow variant features an Arg→His substitution (CGT→CAT) . This comparison provides valuable insights into structure-function relationships in antithrombin molecules.
Implications for Antithrombin Structure
The existence of multiple variants affecting position 393 suggests that this residue is critical for normal antithrombin function. The differential effects of various substitutions at this position contribute to our understanding of the structure-function relationships in this important anticoagulant protein.
Research Applications
Model for Structure-Function Studies
Antithrombin III Northwick Park serves as an excellent model for studying the structure-function relationships of anticoagulant proteins. The specific defect in this variant, with preserved heparin binding but impaired thrombin inhibition, provides a unique window into the molecular mechanisms underlying antithrombin activity.
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